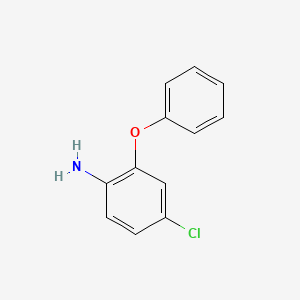

4-Chloro-2-phenoxyaniline

Descripción general

Descripción

4-Chloro-2-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO It is a derivative of aniline, where the amino group is substituted with a phenoxy group and a chlorine atom

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-phenoxyaniline is DNA, specifically calf thymus DNA . The compound interacts with DNA, which plays a crucial role in the regulation of gene expression and cellular function.

Mode of Action

This compound interacts with its target through a process known as molecular docking . This interaction results in changes at the molecular level, affecting the structure and function of the DNA. The compound’s mode of action is also influenced by its chemical structure, particularly the presence of the azomethine (-CH=N-) group .

Biochemical Pathways

The interaction with dna suggests that it may influence the transcription and translation processes, thereby affecting protein synthesis and cellular function .

Pharmacokinetics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been studied . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA. This interaction can lead to changes in gene expression, which can subsequently alter cellular functions . The compound’s potential therapeutic effects against diseases like Alzheimer’s and Glaucoma have been suggested .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, its reactivity may be affected by the presence of other chemicals in its environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions to form a Schiff base . Another method includes the nucleophilic aromatic substitution of 4-chloroaniline with phenol derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the diazotization of 4-chloroaniline followed by a coupling reaction with phenol in the presence of a catalyst . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone imine derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It participates in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Quinone imine derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-2-phenoxyaniline has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

2-Phenoxyaniline: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.

4-Chloroaniline: Lacks the phenoxy group, making it less versatile in certain chemical reactions.

4-Chloro-2-nitroaniline: Contains a nitro group instead of a phenoxy group, leading to different chemical properties and uses.

Uniqueness: 4-Chloro-2-phenoxyaniline is unique due to the presence of both the chlorine and phenoxy groups, which confer distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.

Actividad Biológica

4-Chloro-2-phenoxyaniline (CAS Number: 6628-13-3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy and aniline functional groups, with a chlorine substituent that influences its reactivity and biological interactions. The molecular formula is with a molecular weight of 221.67 g/mol.

Antimicrobial Activity

Research Findings:

Studies indicate that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For example, derivatives of this compound have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The antimicrobial activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. It interacts with bacterial enzymes, potentially inhibiting critical metabolic pathways. Additionally, studies suggest that it can induce oxidative stress within bacterial cells, leading to cell death.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on human cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 µM | |

| MCF-7 (Breast Cancer) | 15 µM | |

| A549 (Lung Cancer) | 12 µM |

Case Studies

-

Study on Bacterial Inhibition :

A study published in the Royal Society Open Science examined the interactions of phenoxyaniline analogs with cytochrome P450 enzymes. The results indicated that halogenated phenoxyanilines, including this compound, showed significant binding affinity to these enzymes, influencing their metabolic activity and suggesting potential applications in drug metabolism studies . -

Cancer Cell Apoptosis :

Another research effort focused on the effect of this compound on apoptosis in HeLa cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways and cell death .

Propiedades

IUPAC Name |

4-chloro-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCFDKPYOYTIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289206 | |

| Record name | 4-chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-13-3 | |

| Record name | 6628-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.